2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Technical Profile & Synthetic Utility
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Technical Profile & Synthetic Utility
[1]
Executive Summary
2-Bromo-1-(1H-pyrrol-2-yl)ethanone (CAS: 73742-16-2), often referred to as 2-bromoacetylpyrrole , is a high-value heterocyclic building block.[1] It serves as a critical "linchpin" intermediate in the synthesis of bioactive molecules, particularly in the construction of thiazole-fused pyrrole systems via the Hantzsch reaction. Its structural core—a pyrrole ring coupled to a reactive
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety requirements.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Identity & Physicochemical Data
The compound is an
| Property | Data |
| CAS Number | 73742-16-2 |
| IUPAC Name | 2-Bromo-1-(1H-pyrrol-2-yl)ethanone |
| Synonyms | 2-Bromoacetylpyrrole; |
| Molecular Formula | |
| Molecular Weight | 188.02 g/mol |
| Physical State | Solid (often beige to light brown) |
| Solubility | Soluble in DMSO, DMF, THF, DCM; sparingly soluble in water |
| Stability | High Sensitivity: Light-sensitive; prone to polymerization at RT.[1] Store at -20°C under inert gas ( |
Structural Significance
The molecule features two distinct electrophilic sites:[2]
-
The Carbonyl Carbon: Susceptible to nucleophilic attack (e.g., by amines or hydrazines).
-
The
-Carbon (C-Br): Highly reactive toward displacement, making it an ideal partner for thioamides and thioureas.
Synthesis & Production Protocols
Synthesis of 2-bromoacetylpyrrole requires careful control to prevent over-bromination of the electron-rich pyrrole ring.[1] Two primary methods are employed: direct bromination and milder N-bromosuccinimide (NBS) bromination.[1]
Method A: Selective Bromination with NBS (Recommended)
This method is preferred over elemental bromine (
Reagents: 2-Acetylpyrrole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), p-Toluenesulfonic acid (p-TsOH, catalytic), THF.[1]
Protocol:
-
Dissolution: Dissolve 2-acetylpyrrole in anhydrous THF (0.5 M concentration) under nitrogen atmosphere.
-
Activation: Add a catalytic amount of p-TsOH (0.1 eq) to activate the ketone tautomerization.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize immediately from Ethanol/Hexane or use crude if purity >90% (recommended due to instability on silica gel).
Method B: Copper(II) Bromide Bromination
Utilizes
Reagents: 2-Acetylpyrrole (1.0 eq),
Protocol:
-
Suspend
in a solution of 2-acetylpyrrole in EtOAc/CHCl . -
Reflux vigorously for 2–3 hours until the green copper(II) solid turns to white copper(I) bromide (
). -
Filter off the copper salts while hot.
-
Evaporate the solvent to yield the bromoketone.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathways for 2-bromo-1-(1H-pyrrol-2-yl)ethanone emphasizing selectivity control.
Reactivity & Applications in Drug Discovery
The primary utility of CAS 73742-16-2 lies in its ability to form heterocycles.[1] The most notable reaction is the Hantzsch Thiazole Synthesis , where it reacts with thioureas or thioamides to form thiazolyl-pyrrole motifs.
The Hantzsch Thiazole Synthesis
This reaction constructs a thiazole ring fused to the pyrrole via the acetyl linker. These 2-(thiazol-4-yl)pyrrole scaffolds are bioisosteres of biaryl systems found in many kinase inhibitors.[1]
Mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon of the bromoketone ( ). -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the aromatization to form the thiazole ring.
Medicinal Chemistry Applications[1][3][10]
-
Kinase Inhibitors: The pyrrole-thiazole scaffold mimics the ATP-binding hinge region of kinases.[1]
-
Antivirals: Derivatives have shown activity against RNA viruses (e.g., Coxsackievirus B4, Rotavirus) by interfering with viral polymerase enzymes.
-
Antibacterials: Used to synthesize analogs of naturally occurring pyrrole antibiotics like Pyrrolnitrin.
Visualization of Hantzsch Reactivity
Figure 2: The Hantzsch Thiazole Synthesis pathway using 2-bromoacetylpyrrole.
Safety & Handling Guidelines
Warning: This compound is a potent lachrymator (tear gas agent) and a severe skin irritant .
| Hazard Class | Precautionary Measure |
| Lachrymator | Handle only in a functioning fume hood. Do not open on an open bench. |
| Skin Corrosive | Wear double nitrile gloves and a lab coat.[1] In case of contact, wash with PEG-400 or copious water immediately.[1] |
| Storage | Store at -20°C or lower. The compound degrades (darkens) upon exposure to light and heat. |
| Disposal | Quench excess bromoketone with aqueous sodium thiosulfate or sodium bisulfite before disposal to neutralize alkylating potential.[1] |
References
-
Synthesis of 2-Bromoacetyl Heterocycles
-
Hantzsch Thiazole Reaction & Applications
-
Soror, S. H., et al. (2018). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences. Link
-
Potewar, T. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Link
-
-
Pyrrole Antibacterial Activity
-
General Reactivity of Alpha-Haloketones
-
Erian, A. W., et al. (2003). The chemistry of
-haloketones and their utility in heterocyclic synthesis. Molecules. Link
-
Sources
- 1. Showing Compound Pyrrol-2-methylketone (FDB004573) - FooDB [foodb.ca]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]
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